molecular formula C17H17N3 B11669027 10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

Cat. No.: B11669027
M. Wt: 263.34 g/mol
InChI Key: VUVONONNFCOAPX-UHFFFAOYSA-N
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Description

10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and pharmacology. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole typically involves the cyclocondensation of 1-dialkylaminoalkyl-2-aminobenzimidazoles with 1,3-bromochloropropane . Another method includes the intramolecular cyclization of 1-alkyl (aryl, arylmethyl)-2 (3-chloropropylamino)benzimidazoles . These reactions are usually carried out under reflux conditions in toluene for a short duration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the availability of starting materials and optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse pharmacological applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C17H17N3/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-12-6-11-18-17(19)20/h1-5,7-10H,6,11-13H2

InChI Key

VUVONONNFCOAPX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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